Cas no 2229491-80-7 (2-(4-fluoro-2-methoxyphenyl)acetaldehyde)

2-(4-Fluoro-2-methoxyphenyl)acetaldehyde is a fluorinated aromatic aldehyde with a methoxy substituent, offering unique reactivity and selectivity in organic synthesis. Its structure combines an electron-withdrawing fluorine atom and an electron-donating methoxy group, making it a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemicals. The aldehyde functionality enables participation in condensation, reduction, and nucleophilic addition reactions, while the substituted phenyl ring enhances stability and directs further functionalization. This compound is particularly valuable in the synthesis of bioactive molecules due to its balanced electronic properties and potential for regioselective modifications. High purity grades ensure consistent performance in demanding applications.
2-(4-fluoro-2-methoxyphenyl)acetaldehyde structure
2229491-80-7 structure
商品名:2-(4-fluoro-2-methoxyphenyl)acetaldehyde
CAS番号:2229491-80-7
MF:C9H9FO2
メガワット:168.164966344833
CID:6593338
PubChem ID:87669177

2-(4-fluoro-2-methoxyphenyl)acetaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(4-fluoro-2-methoxyphenyl)acetaldehyde
    • 2229491-80-7
    • EN300-1803573
    • SCHEMBL4434656
    • インチ: 1S/C9H9FO2/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,5-6H,4H2,1H3
    • InChIKey: XOYJRJGAUOTAGE-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(CC=O)=C(C=1)OC

計算された属性

  • せいみつぶんしりょう: 168.05865769g/mol
  • どういたいしつりょう: 168.05865769g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 26.3Ų

2-(4-fluoro-2-methoxyphenyl)acetaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1803573-0.5g
2-(4-fluoro-2-methoxyphenyl)acetaldehyde
2229491-80-7
0.5g
$739.0 2023-09-19
Enamine
EN300-1803573-1.0g
2-(4-fluoro-2-methoxyphenyl)acetaldehyde
2229491-80-7
1g
$1086.0 2023-06-02
Enamine
EN300-1803573-10g
2-(4-fluoro-2-methoxyphenyl)acetaldehyde
2229491-80-7
10g
$3315.0 2023-09-19
Enamine
EN300-1803573-0.25g
2-(4-fluoro-2-methoxyphenyl)acetaldehyde
2229491-80-7
0.25g
$708.0 2023-09-19
Enamine
EN300-1803573-5.0g
2-(4-fluoro-2-methoxyphenyl)acetaldehyde
2229491-80-7
5g
$3147.0 2023-06-02
Enamine
EN300-1803573-5g
2-(4-fluoro-2-methoxyphenyl)acetaldehyde
2229491-80-7
5g
$2235.0 2023-09-19
Enamine
EN300-1803573-0.1g
2-(4-fluoro-2-methoxyphenyl)acetaldehyde
2229491-80-7
0.1g
$678.0 2023-09-19
Enamine
EN300-1803573-0.05g
2-(4-fluoro-2-methoxyphenyl)acetaldehyde
2229491-80-7
0.05g
$647.0 2023-09-19
Enamine
EN300-1803573-10.0g
2-(4-fluoro-2-methoxyphenyl)acetaldehyde
2229491-80-7
10g
$4667.0 2023-06-02
Enamine
EN300-1803573-2.5g
2-(4-fluoro-2-methoxyphenyl)acetaldehyde
2229491-80-7
2.5g
$1509.0 2023-09-19

2-(4-fluoro-2-methoxyphenyl)acetaldehyde 関連文献

2-(4-fluoro-2-methoxyphenyl)acetaldehydeに関する追加情報

2-(4-Fluoro-2-Methoxyphenyl)Acetaldehyde: A Comprehensive Overview

2-(4-Fluoro-2-Methoxyphenyl)Acetaldehyde, also known by its CAS registry number CAS No. 2229491-80-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a fluoro group and a methoxy substituent on a phenyl ring, has garnered attention due to its potential applications in drug development and material science. Recent studies have shed light on its synthesis, properties, and biological activities, making it a focal point for researchers worldwide.

The structure of 2-(4-Fluoro-2-Methoxyphenyl)Acetaldehyde comprises a benzene ring substituted with a fluorine atom at the para position and a methoxy group at the ortho position. The acetaldehyde moiety attached to the benzene ring introduces additional functional groups that enhance its reactivity and versatility. This compound exhibits interesting physical and chemical properties, including moderate solubility in organic solvents and a melting point that aligns with typical aromatic aldehydes. Its stability under various conditions has been extensively studied, with recent findings indicating that it remains stable under ambient conditions but may undergo oxidation or polymerization under specific reaction conditions.

Recent advancements in synthetic methodologies have enabled the efficient production of 2-(4-Fluoro-2-Methoxyphenyl)Acetaldehyde. Researchers have optimized traditional Friedel-Crafts acylation reactions, incorporating novel catalysts and reaction conditions to improve yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality. These innovations have made the compound more accessible for large-scale production and subsequent applications in various industries.

The biological activity of 2-(4-Fluoro-2-Methoxyphenyl)Acetaldehyde has been a subject of intense research, particularly in the context of its potential as a lead compound in drug discovery. Studies have demonstrated that this compound exhibits moderate anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. Additionally, its ability to inhibit certain enzymes associated with neurodegenerative diseases has been explored, with preliminary results indicating potential efficacy in mitigating oxidative stress-related conditions.

In terms of applications, 2-(4-Fluoro-2-Methoxyphenyl)Acetaldehyde has shown promise in the development of advanced materials. Its aromatic structure and functional groups make it suitable for use as a precursor in the synthesis of polymers, coatings, and specialty chemicals. Recent research has focused on its role in creating bio-based materials with enhanced mechanical properties, leveraging its unique reactivity to form cross-linked networks that exhibit superior durability under harsh environmental conditions.

The future outlook for 2-(4-Fluoro-2-Methoxyphenyl)Acetaldehyde is bright, with ongoing studies exploring its potential in green chemistry and sustainable manufacturing processes. Researchers are investigating methods to produce this compound using renewable feedstocks and enzymatic catalysts, aligning with global efforts to reduce environmental impact. Furthermore, collaborations between academic institutions and industry leaders are expected to accelerate the commercialization of products derived from this compound.

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